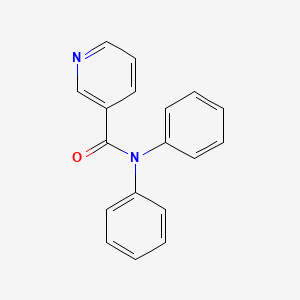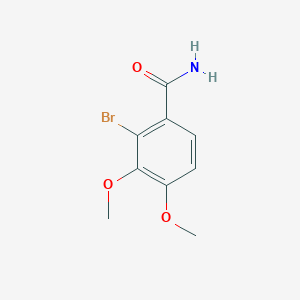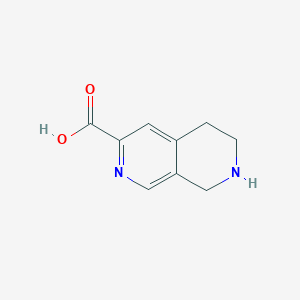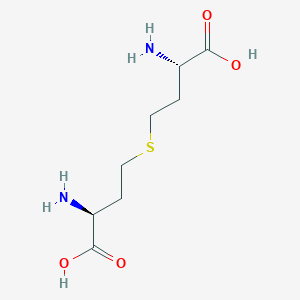
Homolanthionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S)-4,4’-thiobis(2-aminobutanoicacid), also known as L-Homocystine, is an aliphatic amino acid with the molecular formula C8H16N2O4S2. It is a white powder with an acidic taste and is easily soluble in water. This compound is notable for its sulfhydryl group on its side chain, which allows it to form disulfide bonds with other L-Homocystine residues in proteins, contributing to the stable three-dimensional structure of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Homocystine can be synthesized through various methods. One common synthetic route involves the oxidation of L-Homocysteine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH environment to ensure the stability of the product .
Industrial Production Methods
In industrial settings, L-Homocystine is produced through the fermentation of specific bacterial strains that can biosynthesize the compound from simpler precursors. The fermentation process is followed by extraction and purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Homocystine undergoes various chemical reactions, including:
Oxidation: L-Homocystine can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins.
Reduction: The disulfide bonds in L-Homocystine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in L-Homocystine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Reaction Conditions: Controlled pH, aqueous solutions.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Free Thiol Groups: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
L-Homocystine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential role in cardiovascular diseases and as a biomarker for certain health conditions.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mecanismo De Acción
L-Homocystine exerts its effects primarily through the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. These disulfide bonds are crucial for the proper folding and stability of many proteins. The compound can also act as a precursor for other biologically important molecules, influencing various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: Another amino acid with a similar structure but with a different side chain.
L-Methionine: Contains a sulfur atom but does not form disulfide bonds as readily as L-Homocystine.
L-Cysteine: Similar in structure but exists primarily in its reduced form with free thiol groups.
Uniqueness
L-Homocystine is unique due to its ability to form stable disulfide bonds, which are essential for the structural integrity of many proteins. This property makes it particularly valuable in studies related to protein folding and stability .
Propiedades
Número CAS |
31982-10-2 |
|---|---|
Fórmula molecular |
C8H16N2O4S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
Clave InChI |
MBEPFGPQVBIIES-WDSKDSINSA-N |
SMILES isomérico |
C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
SMILES canónico |
C(CSCCC(C(=O)O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



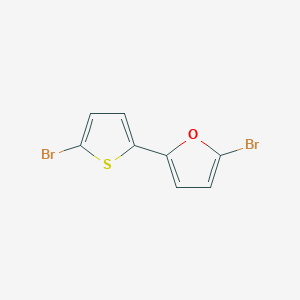
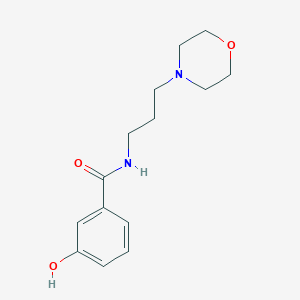

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)

![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)


